![molecular formula C15H30Cl2OS B11523437 1,3-Dichloropropan-2-yl dodecyl sulfoxide](/img/structure/B11523437.png)
1,3-Dichloropropan-2-yl dodecyl sulfoxide
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Overview
Description
1-(1,3-Dichloropropane-2-sulfinyl)dodecane is an organosulfur compound characterized by the presence of a sulfinyl group attached to a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dichloropropane-2-sulfinyl)dodecane typically involves the reaction of 1,3-dichloropropane with a sulfinylating agent in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dichloropropane-2-sulfinyl)dodecane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atoms in the 1,3-dichloropropane moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
1-(1,3-Dichloropropane-2-sulfinyl)dodecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1,3-dichloropropane-2-sulfinyl)dodecane involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloropropane: Known for its use as a solvent and in fumigants.
1,3-Dichloropropene: Used as a soil fumigant and nematicide.
1,2,3-Trichloropropane: Studied for its environmental impact and degradation pathways .
Uniqueness
1-(1,3-Dichloropropane-2-sulfinyl)dodecane is unique due to the presence of both sulfinyl and dodecane moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H30Cl2OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(1,3-dichloropropan-2-ylsulfinyl)dodecane |
InChI |
InChI=1S/C15H30Cl2OS/c1-2-3-4-5-6-7-8-9-10-11-12-19(18)15(13-16)14-17/h15H,2-14H2,1H3 |
InChI Key |
WXQORZZNPOKEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)C(CCl)CCl |
Origin of Product |
United States |
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